Turofexorate isopropyl

Descripción general

Descripción

Turofexorate isopropyl, also known as WAY-362450 and XL335, is a highly potent, selective, and orally active agonist of the farnesoid X receptor (FXR) with an EC50 of 4 nM . It is used in research for conditions such as hyperlipidemia .

Molecular Structure Analysis

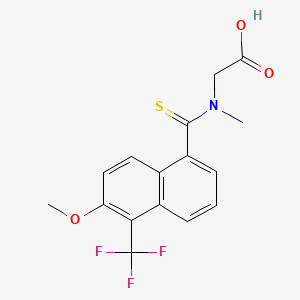

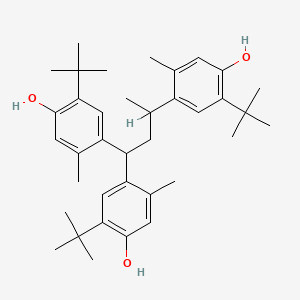

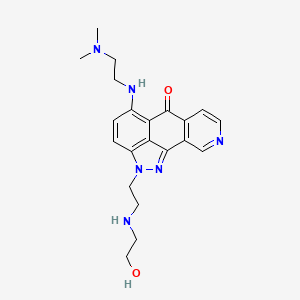

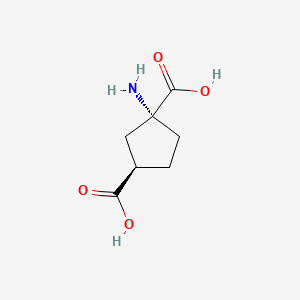

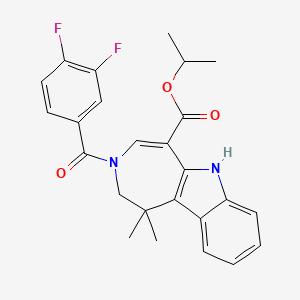

The molecular formula of this compound is C25H24F2N2O3 . It belongs to the class of organic compounds known as 3-alkylindoles, which are compounds containing an indole moiety that carries an alkyl chain at the 3-position .Mecanismo De Acción

Target of Action

Turofexorate isopropyl, also known as FXR-450, is a potent, selective, and orally bioavailable FXR agonist . The Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses .

Mode of Action

As an FXR agonist, this compound binds to the FXR receptor, activating it . This activation leads to the transcription of genes involved in various metabolic pathways . The compound shows high selectivity for the FXR receptor, with no significant cross-reactivity with other receptors such as LXRα, LXRβ, PPARα, PPARγ, PPARδ, RXRα, RARγ, VDR, SXR, ERα, ERβ, GR, AR, MR, and PR observed at concentrations up to 10 μM .

Biochemical Pathways

The activation of the FXR receptor by this compound affects several biochemical pathways. It up-regulates genes under the control of the human bile salt excretory pump (BSEP), human small heterodimer partner (SHP), and mouse intestinal bile acid binding protein (IBABP) genes . This results in significant induction of mRNAs encoding for BSEP, SHP, and IBABP in human cell cultures .

Pharmacokinetics

It is known that the compound has good oral bioavailability and a protracted half-life . It also shows a modest volume of distribution and low clearance .

Result of Action

The activation of the FXR receptor by this compound leads to changes in the transcription of genes involved in metabolic pathways. This results in effects on cholesterol and triglyceride levels, with the compound showing potent effects on cholesterol and triglyceride lowering in LDLR -/- mice . It also has antiatherogenic activity with respect to the reduction of aortic arch lesions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Turofexorate isopropyl plays a significant role in biochemical reactions as it interacts with the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose homeostasis . The nature of this interaction is that of an agonist, meaning this compound binds to FXR and activates it .

Cellular Effects

This compound influences cell function by modulating the activity of FXR. This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of FXR can lead to the upregulation of genes involved in bile acid transport and metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with FXR. As an agonist, it binds to FXR and induces a conformational change that allows the receptor to regulate the expression of target genes . This can lead to changes in bile acid synthesis, transport, and metabolism .

Metabolic Pathways

This compound is involved in the FXR signaling pathway, which plays a crucial role in regulating bile acid, lipid, and glucose metabolism . The exact enzymes or cofactors it interacts with within this pathway are not specified in the available literature.

Transport and Distribution

Given its role as an FXR agonist, it is likely to be distributed wherever FXR is expressed, including the liver, intestine, and kidneys .

Subcellular Localization

The subcellular localization of this compound is likely to be within the nucleus, given that FXR is a nuclear receptor . Its activity or function may be influenced by its localization to this compartment, where it can interact with FXR and modulate gene expression .

Propiedades

IUPAC Name |

propan-2-yl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-2,6-dihydroazepino[4,5-b]indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F2N2O3/c1-14(2)32-24(31)17-12-29(23(30)15-9-10-18(26)19(27)11-15)13-25(3,4)21-16-7-5-6-8-20(16)28-22(17)21/h5-12,14,28H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INASOKQDNHHMRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN(CC(C2=C1NC3=CC=CC=C32)(C)C)C(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90978825 | |

| Record name | Turofexorate isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629664-81-9 | |

| Record name | Turofexorate isopropyl [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0629664819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Turofexorate isopropyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Turofexorate isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90978825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUROFEXORATE ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6KDM312I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.